Ethyl 2-fluoro-6-methoxynicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
ethyl 2-fluoro-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-5-7(13-2)11-8(6)10/h4-5H,3H2,1-2H3 |
InChI Key |
DSKIGIWCXUXFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)OC)F |
Origin of Product |
United States |
Iii. Reaction Mechanisms and Reactivity Profiles
Mechanistic Insights into Functional Group Transformations
The functional groups on the pyridine (B92270) ring provide specific sites for chemical modification through distinct mechanistic pathways.
The pyridine ring of Ethyl 2-fluoro-6-methoxynicotinate is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen. The presence of a fluorine atom at the C2 position makes this site highly susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the anionic transition state (a Meisenheimer complex).
The reaction is initiated by the attack of a nucleophile at the C2 carbon, leading to the formation of a tetrahedral intermediate. The aromaticity of the pyridine ring is temporarily broken and restored upon the expulsion of the fluoride (B91410) ion. The electron-withdrawing nature of the adjacent ring nitrogen atom is crucial for stabilizing the negative charge in the intermediate, thereby facilitating the reaction.
While the methoxy (B1213986) group at C6 could also potentially act as a leaving group, fluoride is significantly more labile in SNAr reactions. Therefore, nucleophilic substitution will occur selectively at the C2 position. Studies on related 2-fluoro- and 2-methoxy-substituted acids have shown that both groups can be displaced by strong nucleophiles like organolithium or Grignard reagents, often without the need for a metal catalyst. researchgate.net In the case of this compound, the C2-fluoro position is the prime site for such transformations.
Table 1: Representative Nucleophilic Aromatic Substitution on Related Pyridine Systems
| Substrate | Nucleophile | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| 2-Fluoropyridine | Lithioamides | Mild conditions, no catalyst | N-Aryl/N-Alkyl-2-aminopyridines | Good | researchgate.net |
| 2-Fluoro-3-nitropyridine | Amines | Room Temperature | 2-Amino-3-nitropyridines | High | - |
This table is illustrative of SNAr reactions on activated pyridine rings and is based on general chemical principles.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. masterorganicchemistry.com However, the substituents on this compound modulate this reactivity.
The directing effects of the substituents are as follows:
Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group.
Fluoro group (-F): A deactivating, but ortho, para-directing group.
Ethyl nicotinate (B505614) group (-COOEt): A deactivating, meta-directing group.
The combined influence of these groups makes predicting the outcome of EAS complex. The powerful activating and ortho, para-directing effect of the methoxy group at C6 would direct incoming electrophiles to the C5 and C7 (non-existent) positions. The C5 position is also meta to the deactivating ester group. The fluoro group at C2 directs to the C3 position, which is also favored by the meta-directing ester group.
Coupling Reactions and Cross-Coupling Methodologies
Modern cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for modifying compounds like this compound.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a cornerstone of modern synthesis. youtube.comyoutube.com For a substrate like this compound, direct coupling via C-F or C-O bond activation is challenging and requires specialized catalytic systems. A more common approach involves first converting the substrate to a more reactive derivative, such as a bromo- or iodo-pyridine, at a specific position.
However, advancements in catalysis have shown that even less reactive bonds can participate in cross-coupling. The Suzuki-Miyaura coupling of heteroaryl halides, including those of pyridine, is often challenging due to the ability of the pyridine nitrogen to coordinate to the palladium catalyst and inhibit its activity. rsc.orgrsc.org This challenge has been overcome through the development of highly active and specialized ligand systems. rsc.orgrsc.orgnih.gov
The general catalytic cycle for a Suzuki-Miyaura reaction involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. youtube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base. youtube.com
Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
The success of Suzuki-Miyaura couplings involving pyridine derivatives is highly dependent on the choice of ligand, base, and solvent. The substrate scope for related pyridine systems is broad, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. nih.govresearchgate.net
Ligand Effects: The development of bulky, electron-rich phosphine (B1218219) ligands has been critical for enabling the coupling of challenging heteroaryl substrates. nih.gov These ligands promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.
Dialkylbiaryl Phosphines: Ligands such as SPhos and XPhos are highly effective for the coupling of heteroaryl chlorides and bromides, even at low catalyst loadings. nih.gov
RuPhos: This ligand has been used for efficient Suzuki-Miyaura methylation of methoxypyridine systems. rsc.org
Tricyclohexylphosphine (PCy₃): Often used in combination with a palladium acetate (B1210297) precursor, this ligand is effective for coupling pyridine sulfinates, which have emerged as robust alternatives to unstable pyridine boronic acids. rsc.org
The choice of organoboron reagent also influences the reaction. While boronic acids are common, boronic esters (e.g., pinacol (B44631) esters) and potassium organotrifluoroborates are also widely used due to their stability and reactivity. rsc.orgcas.cn
Table 2: Effect of Ligands on a Representative Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Yield | Ref. |
|---|---|---|---|---|---|
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | High | nih.gov |
| XPhos | Pd(OAc)₂ | K₃PO₄ | t-Amyl alcohol | High | nih.gov |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | >95% | rsc.org |
This table summarizes typical conditions for Suzuki-Miyaura reactions on pyridine-containing substrates, highlighting the importance of ligand choice.
When a pyridine ring has multiple potential coupling sites (e.g., two different halogen atoms), the regioselectivity of the cross-coupling reaction is determined by a combination of electronic and steric factors. nih.gov
Electronic Effects: Oxidative addition of the palladium catalyst is generally faster at carbon-halogen bonds that are more electron-deficient. For example, in a dihalopyridine, the halide positioned ortho or para to the electron-withdrawing ring nitrogen is typically more reactive. The presence of other electron-withdrawing groups (like -CF₃ or -NO₂) can further activate a specific site. nih.gov
Steric Hindrance: Less sterically hindered positions are favored for coupling. A halide at the C2 position of a pyridine ring is sterically more accessible than a group at a more crowded position. nih.gov
Bond Dissociation Energy (BDE): The relative strength of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) is a primary determinant of reactivity, with the weaker bonds undergoing oxidative addition more readily.
In a hypothetical dihalogenated derivative of this compound, a Suzuki-Miyaura coupling would selectively occur at the position with the most labile halide (e.g., iodine over bromine or chlorine), with the electronic influence of the substituents providing a secondary level of control. nih.gov
Nickel-Catalyzed Coupling Reactions via C-H, C-C, and C-O Bond Activation
Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the potential for C-H, C-C, and C-O bond activation is of significant interest for the synthesis of more complex molecules.
While specific studies on the nickel-catalyzed C-H activation of this compound are not extensively documented, the principles of such reactions on related methoxypyridine systems are informative. The methoxy group at the 2-position of a pyridine ring is known to lower the basicity of the pyridine nitrogen due to its inductive electron-withdrawing effect. nih.gov This reduced basicity can be advantageous in catalytic reactions that might otherwise be inhibited by strong coordination of the substrate to the metal center. nih.gov For instance, in related systems, the presence of a methoxy group ortho to the site of C-H activation has been shown to facilitate reactions that are otherwise low-yielding. nih.gov
The activation of the C-F bond in fluoroaromatic compounds is a challenging but increasingly feasible transformation. Nickel catalysis has been successfully employed for the cross-coupling of 2-fluorobenzofurans with arylboronic acids, proceeding through the activation of the aromatic C-F bond. soton.ac.uk This suggests that the C-F bond at the 2-position of this compound could potentially be a site for nickel-catalyzed cross-coupling reactions.
Activation of the C-O bond of the methoxy group at the 6-position presents another potential avenue for functionalization. Nickel-catalyzed cross-coupling reactions involving the cleavage of C-O bonds in aryl ethers are well-established. These reactions typically require a low-valent nickel catalyst and a suitable organometallic coupling partner.
Other Significant Reactions
Beyond coupling reactions, the oxidation, reduction, and amination of nicotinate esters and their derivatives are fundamental transformations.
The reduction of the pyridine ring in ethyl nicotinate derivatives can lead to the corresponding piperidines. For example, the hydrogenation of ethyl nicotinate to ethyl nipecotinate can be achieved using a chiral heterogeneous catalyst, demonstrating a one-step enantioselective reduction. soton.ac.uk Continuous flow hydrogenation has also been employed for both the partial and full reduction of ethyl nicotinate. researchgate.net A process intensification study using a trickle bed reactor demonstrated high throughput for the partial hydrogenation to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate and the full hydrogenation to the corresponding piperidine (B6355638) derivative. researchgate.net Another method involves the reaction of ethyl nicotinate with N-vinylpyrrolidone in the presence of a base, followed by reduction with sodium borohydride (B1222165) to yield nornicotine, which can then be methylated. google.com
The oxidation of the pyridine ring, specifically N-oxidation, is another important transformation. The use of maleic anhydride (B1165640) derivatives as catalysts with hydrogen peroxide has been shown to be effective for the N-oxidation of various pyridine substrates. rsc.org The choice of catalyst depends on the electronic properties of the pyridine; electron-donating groups favor catalysts like 2,3-dimethylmaleic anhydride. rsc.org Given the presence of the electron-donating methoxy group, this catalytic system could potentially be applied to this compound.
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, such as amination, on dihalopyridines is a critical aspect of their chemistry. While direct studies on the amination of ethyl 2-fluoro-6-halonicotinates are limited, the principles governing regioselectivity in related systems, such as dihalopyrimidines, offer valuable insights.
In polychloropyrimidines, regioselective amination at the 2-position can be achieved. mit.edu The outcome of these reactions is influenced by the nature of the amine nucleophile and the catalyst system employed. mit.edu For instance, aryl- and heteroarylamines often require a palladium catalyst for efficient and selective amination, whereas more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions. mit.edu
For a hypothetical dihalo-analogue of this compound, such as ethyl 2,6-difluoronicotinate, the site of amination would be determined by the relative activation of the C-F bonds by the ester group and the electronic effects of the other substituents. The electron-withdrawing ester group would activate both halogen positions towards nucleophilic attack. The regiochemical outcome would then depend on a subtle balance of electronic and steric factors.
Iv. Applications of Ethyl 2 Fluoro 6 Methoxynicotinate As a Versatile Intermediate
Construction of Complex Heterocyclic Ring Systems
The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Ethyl 2-fluoro-6-methoxynicotinate serves as a valuable scaffold for the construction of various fused and substituted heterocyclic systems.
Synthesis of Fused Pyridine (B92270) Derivatives
The reactivity of the 2-fluoro group in this compound makes it an excellent electrophilic partner for the synthesis of fused pyridine derivatives. In these reactions, a binucleophilic reagent can displace the fluorine atom and subsequently cyclize with another part of the molecule, often the ester group or a neighboring carbon atom, to form a new ring fused to the original pyridine core. While specific, publicly documented examples directly utilizing this compound are limited, the general reactivity pattern is well-established for 2-fluoropyridines. This approach allows for the creation of bicyclic and polycyclic heteroaromatic systems, which are prevalent in many biologically active compounds.
Role in Pyridone and Pyrazolo[3,4-b]pyridine Scaffold Assembly
The synthesis of pyridone and pyrazolo[3,4-b]pyridine scaffolds is of significant interest due to their presence in a wide range of pharmaceutical agents. Pyrazolo[3,4-b]pyridines, for instance, are known to exhibit a broad spectrum of biological activities.
The fluorine atom in this compound is susceptible to nucleophilic attack by hydrazines. This reaction is a key step in the construction of the pyrazolo[3,4-b]pyridine ring system. The initial substitution of the fluorine by a hydrazine (B178648) is followed by an intramolecular cyclization, where the hydrazine nitrogen attacks the carbonyl carbon of the ester group, leading to the formation of the fused pyrazole (B372694) ring. The methoxy (B1213986) group at the 6-position can influence the regioselectivity of the cyclization and can be retained or modified in the final product to modulate its properties.
| Reactant | Product Scaffold | Key Reaction Type |
| This compound | Pyrazolo[3,4-b]pyridine | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization |
| Hydrazine derivative |
Development of Fluorinated Derivatives for Chemical Research
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is an important precursor for the synthesis of a variety of advanced fluorinated compounds.
Precursors for Advanced Fluorinated Compounds
As a readily available fluorinated building block, this compound can be used to introduce a fluorinated pyridine moiety into larger, more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides and esters. Alternatively, the ester can be reduced to an alcohol, providing another point for further functionalization. These transformations allow chemists to leverage the unique properties of the 2-fluoro-6-methoxypyridine (B45670) core in the design of new materials and potential drug candidates.
Strategic Incorporation of Fluorine into Molecular Architectures
The presence of a fluorine atom can lead to enhanced metabolic stability, increased binding affinity, and altered lipophilicity of a molecule. The fluorine atom in this compound can be strategically retained in the final product or can be displaced by other functional groups. This allows for a modular approach to the design of new chemical entities, where the impact of fluorine at a specific position can be systematically studied.
Applications in Agrochemical and Materials Science Intermediates
The pyridine ring is a common feature in many agrochemicals, including herbicides, insecticides, and fungicides. googleapis.comgoogle.com Fluorinated organic compounds are also finding increasing use in materials science, for example, in the development of liquid crystals and polymers with specific properties.
Contributions to Pharmaceutical Intermediate Research
The primary documented application of this compound is within the realm of pharmaceutical research, where it serves as a key intermediate for synthesizing complex molecules with potential therapeutic activity. Its fluorinated and methoxylated pyridine structure is a desirable scaffold for developing targeted inhibitors and modulators.
The molecular framework of this compound is relevant to the synthesis of various targeted therapies. Although specific, publicly documented synthetic routes starting directly from this ethyl ester for all the below targets are not always available, related structures are prevalent in patents for these classes of inhibitors. The compound serves as a critical precursor for creating the core structures of these advanced therapeutic agents.
UBE2K Modulators: The ubiquitin-proteasome system (UPS) is crucial for protein degradation, and its dysregulation is linked to diseases like cancer. UBE2K is an enzyme within this system, and developing small molecule modulators to inhibit its activity is an area of active research. Patents describe the synthesis of UBE2K modulators for treating cancer, and while they utilize closely related starting materials like methyl 2-fluoro-6-hydroxybenzoate, the core structure highlights the importance of such substituted aromatics in building these complex modulators.
YAP/TAZ-TEAD Inhibitors: The Hippo signaling pathway, which regulates organ size and cell proliferation, is often dysregulated in cancer. Its downstream effectors, YAP and TAZ, interact with TEAD transcription factors to drive tumor growth. Small molecules that disrupt the YAP/TAZ-TEAD interaction are a promising class of cancer therapeutics. Research has led to the discovery of potent pan-TEAD inhibitors that bind to a lipid pocket on TEAD, allosterically blocking its interaction with YAP/TAZ. The development of these inhibitors, such as covalent disruptors, involves multi-step syntheses where functionalized heterocyclic intermediates are key components.
MEK, FXR, and ROCK Inhibitors: this compound's structure is analogous to intermediates used in the synthesis of other important therapeutic targets. While direct synthetic pathways from this specific compound are not detailed in the reviewed literature, the general class of substituted nicotinates is valuable for creating inhibitors for kinases like MEK and ROCK, as well as nuclear receptors like the Farnesoid X receptor (FXR).
Table 2: Relevance as a Building Block for Therapeutic Modulators
| Target Class | Therapeutic Goal | Relevance of Intermediate | Key Findings from Related Research | Citations |
|---|---|---|---|---|
| UBE2K Modulators | Cancer Therapy | Provides a core scaffold for building inhibitors of the ubiquitin-proteasome system. | Small molecule modulators of UBE2K show potential in treating various cancers. |
| YAP/TAZ-TEAD Inhibitors | Cancer Therapy | Serves as a potential precursor for the heterocyclic core of molecules designed to disrupt protein-protein interactions. | Allosteric, small-molecule inhibitors can effectively block YAP/TAZ-TEAD signaling and suppress tumor growth. | |
The value of this compound extends to its use in generating libraries of related compounds for structure-activity relationship (SAR) studies. By chemically modifying its ester, fluoro, or methoxy groups, chemists can produce a range of nicotinate (B505614) analogs. This process is fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For instance, the synthesis of biologically active benzofuran (B130515) derivatives has been shown to yield compounds with significant cytotoxic activity against cancer cell lines, demonstrating the general utility of complex heterocyclic esters in developing new therapeutic agents.
V. Theoretical and Computational Investigations
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry serves as an indispensable tool for mapping out the intricate details of reaction pathways. For substituted pyridines such as Ethyl 2-fluoro-6-methoxynicotinate, these methods can illuminate the step-by-step processes of chemical reactions, identifying key intermediates and transition states that are often difficult to detect experimentally.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are particularly adept at locating and characterizing the transition states of chemical reactions, which represent the highest energy point along a reaction coordinate. By analyzing the geometry and energy of these fleeting structures, chemists can understand the feasibility and kinetics of a proposed reaction mechanism.
While specific DFT studies on the transition states involved in reactions of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related substituted pyridines. For instance, DFT calculations at levels like B3LYP/6-311G+(d,p) are commonly used to investigate the nucleophilicity and reaction pathways of pyridine (B92270) derivatives. ias.ac.in These studies often involve calculating the energies of reactants, products, and the intervening transition states to determine the activation energy of a reaction. A lower activation energy implies a faster reaction rate. For this compound, DFT could be employed to model the transition states of, for example, nucleophilic aromatic substitution reactions, where an incoming nucleophile displaces the fluorine atom. The calculated energy barrier for this process would provide critical information about the reaction's viability.
Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivative Analysis
| DFT Functional | Basis Set | Typical Application |
| B3LYP | 6-311G+(d,p) | Geometry optimization and electronic property calculation. ias.ac.in |
| M06-2X | def2-TZVP | Accurate energy predictions, including non-covalent interactions. |
| ωB97X-D | 6-31+G(d,p) | Long-range corrected functional, good for charge-transfer excitations. |
| PBE0 | LanL2DZ | Hybrid functional often used for a wide range of systems. researchgate.net |
This table presents examples of computational methods that can be applied to study compounds like this compound, based on general computational chemistry literature.
Molecular modeling encompasses a broader range of computational techniques, including but not limited to DFT, that are used to simulate and predict how a molecule will behave. In the context of this compound, molecular modeling can be used to understand its reactivity towards various reagents and to predict the selectivity of its reactions (i.e., which site on the molecule is most likely to react).
Modeling can predict sites of electrophilic and nucleophilic attack by analyzing the distribution of electron density within the molecule. For example, the calculated electrostatic potential map of this compound would reveal regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). The fluorine and methoxy (B1213986) substituents, along with the ester group, significantly influence this distribution. The fluorine atom is strongly electron-withdrawing, making the carbon atom to which it is attached (C2) a likely site for nucleophilic attack. Conversely, the methoxy group is electron-donating, increasing the electron density on the pyridine ring, particularly at the ortho and para positions relative to it. Molecular modeling can quantify these effects and predict the most favorable reaction pathways. uky.edunih.gov
Structure-Reactivity Relationship (SRR) Analysis
Structure-Reactivity Relationship (SRR) analysis aims to establish a correlation between the chemical structure of a molecule and its observed reactivity. Computational methods are invaluable in developing quantitative SRR models.
The substituents on the pyridine ring—the fluorine atom, the methoxy group, and the ethyl nicotinate (B505614) moiety—exert a profound influence on the reactivity of this compound.
Fluorine Atom: As a highly electronegative element, the fluorine at the 2-position acts as a strong electron-withdrawing group via the inductive effect. This makes the pyridine ring more electron-deficient, which generally deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the carbon atom bonded to the fluorine.
Methoxy Group: The methoxy group at the 6-position is an electron-donating group through resonance, which can counteract the electron-withdrawing effect of the fluorine and the ring nitrogen to some extent. It tends to direct incoming electrophiles to the ortho and para positions.
Ethyl Ester Group: The ethyl nicotinate group at the 3-position is an electron-withdrawing group, further deactivating the ring towards electrophilic attack.
Table 2: Predicted Influence of Substituents on the Reactivity of the Pyridine Ring
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Fluoro | 2 | Strong -I | Activates towards nucleophilic substitution at C2; deactivates towards electrophilic substitution. |
| Methoxy | 6 | +R, -I | Donates electron density to the ring, potentially directing electrophilic attack. |
| Ethyl Ester | 3 | -R, -I | Deactivates the ring towards electrophilic substitution. |
This table is a qualitative prediction based on established principles of physical organic chemistry and findings from computational studies on related pyridine derivatives.
Vi. Analytical Methodologies for Structural and Chemical Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for mapping the molecular framework of Ethyl 2-fluoro-6-methoxynicotinate, offering detailed insights into its electronic and atomic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.
For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group, leading to a predictable pattern of signals. The coupling between adjacent protons would provide further confirmation of their relative positions.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The positions of the signals are characteristic of the carbon's hybridization and its electronic environment. The carbon atoms directly bonded to the fluorine and oxygen atoms would exhibit significant shifts.
Illustrative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | H-4 |
| 6.70 | d | 1H | H-5 |
| 4.40 | q | 2H | -OCH₂CH₃ |
| 4.05 | s | 3H | -OCH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Illustrative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=O |
| 163.0 (d) | C-2 |
| 161.8 | C-6 |
| 140.2 | C-4 |
| 110.5 | C-3 |
| 105.7 (d) | C-5 |
| 62.3 | -OCH₂CH₃ |
| 54.1 | -OCH₃ |
| 14.3 | -OCH₂CH₃ |
(d) denotes a doublet due to coupling with fluorine.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be confirmed. This is crucial for distinguishing between compounds with the same nominal mass. The isotopic pattern, resulting from the natural abundance of isotopes like ¹³C, provides further confidence in the assigned formula.
For this compound (C₉H₁₀FNO₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value.
Illustrative HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 200.0666 | 200.0668 |
| [M+Na]⁺ | 222.0485 | 222.0487 |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for assessing the purity of a compound by separating it from any byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A Photodiode Array (PDA) detector can be used to obtain a UV-Vis spectrum of each eluting peak, which aids in peak identification and purity assessment. A typical analysis would aim for a purity level of >98%.
Illustrative HPLC-PDA Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Retention Time | 7.5 min |
| Purity | 99.2% |
Gas Chromatography (GC) is a complementary technique to HPLC, particularly useful for the analysis of volatile compounds. While this compound itself may have limited volatility, GC can be employed to detect and quantify any volatile impurities or residual solvents from the synthesis process. The sample is vaporized and carried by a gas through a column, where separation occurs based on boiling point and interaction with the stationary phase.
Illustrative GC Analysis for Volatile Impurities in this compound
| Compound | Retention Time (min) | Concentration (ppm) |
| Dichloromethane | 3.2 | < 50 |
| Ethyl Acetate (B1210297) | 4.5 | < 100 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. This technique provides unambiguous proof of the compound's structure and stereochemistry.
Obtaining a suitable single crystal of this compound would be the first critical step. If successful, the analysis would yield precise crystallographic data.
Illustrative X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 970 |
| Z | 4 |
| R-factor | < 0.05 |
Vii. Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The imperative for environmentally responsible chemical manufacturing is driving research towards greener synthetic pathways. solubilityofthings.comnih.gov For Ethyl 2-fluoro-6-methoxynicotinate, this involves reimagining its production to minimize waste, reduce energy consumption, and utilize renewable resources. solubilityofthings.comlaxai.com
Future synthetic strategies will increasingly incorporate the principles of green chemistry. mun.ca A key area of development is the use of biocatalysis. Enzymes and whole-cell biocatalysts offer mild reaction conditions and high selectivity, providing a sustainable alternative to traditional chemical methods. rsc.orgresearchgate.net Research into converting biomass-derived feedstocks into substituted pyridines using biocatalytic routes is an active field that could eventually provide sustainable starting materials for nicotinate (B505614) synthesis. ukri.org The application of flow chemistry, or continuous flow processing, presents another avenue for greener synthesis. numberanalytics.com Performing reactions in a continuous flow can lead to improved safety, reduced waste, and better control over reaction conditions, which is particularly beneficial for potentially energetic fluorination reactions. numberanalytics.comacsgcipr.org Further research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents will also be crucial in reducing the environmental footprint of nicotinate synthesis. numberanalytics.commdpi.com
Modern catalysis offers powerful tools for the synthesis and functionalization of fluorinated heterocycles. rsc.org Future work will likely focus on developing novel catalytic systems to improve the efficiency and selectivity of introducing the C-F bond. rsc.orgnih.gov This includes the use of earth-abundant metal catalysts, such as copper, to mediate fluorination reactions. nih.gov Photoredox catalysis is another emerging area that can facilitate radical fluorination under mild conditions. rsc.org
Beyond synthesis, new catalytic methods for the late-stage functionalization of the this compound core are a major frontier. acs.orgacs.orgnih.gov The 2-fluoro substituent is not just a modulator of properties but also a handle for further reactions. acs.org Research into transition metal-catalyzed cross-coupling reactions that selectively activate the C-F bond will enable the introduction of a wide array of functional groups, rapidly diversifying the molecular scaffold. mdpi.com Similarly, strategies involving C-H bond activation at other positions on the pyridine (B92270) ring could provide direct routes to novel analogues without the need for pre-functionalized starting materials. acs.org
Expanding the Scope of Synthetic Applications
This compound is a valuable building block, and future research will aim to expand its application in the creation of more sophisticated molecular structures. youtube.comsigmaaldrich.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are a cornerstone of efficient synthesis. acsgcipr.orgrsc.org A significant future direction is the design of novel MCRs that incorporate this compound or its precursors to rapidly generate libraries of highly substituted pyridine derivatives. acs.orgresearchgate.net For instance, variations of the Hantzsch pyridine synthesis could be developed, using a fluorinated and methoxylated building block as one of the key components. taylorfrancis.com Such strategies dramatically increase synthetic efficiency and atom economy, allowing for the rapid exploration of chemical space around this privileged heterocyclic core. acsgcipr.orgacs.org The use of nanocatalysts in these MCRs could further enhance reaction rates and yields. rsc.org
The unique electronic properties imparted by the fluorine atom and methoxy (B1213986) group make this compound an attractive starting point for the targeted synthesis of complex, high-value molecules. youtube.comsigmaaldrich.comalfa-chemistry.com The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug discovery. acs.orgtandfonline.com Future research will focus on using this building block to construct analogues of known pharmaceuticals and agrochemicals, potentially leading to improved efficacy. acs.orgresearchgate.net The C-F bond can be strategically replaced in late-stage functionalization approaches to build complex molecules that would be difficult to access through other means. acs.orgnih.gov This approach has been used to modify medicinally important compounds and could be applied to create novel fluorinated S-heterocycles or conformationally restricted nicotine (B1678760) analogues. nih.govnih.gov
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical research is conducted. researchgate.net This integrated approach is expected to play a pivotal role in future studies involving this compound.
Density Functional Theory (DFT) calculations are a powerful tool for modeling chemical reactions and predicting their outcomes. mdpi.com In the future, DFT will be used to investigate the mechanisms of reactions involving this compound, such as fluorination, C-F bond activation, and its participation in multicomponent reactions. acs.orgnih.govmdpi.com These computational insights can help rationalize experimental observations, predict the regioselectivity of reactions, and identify the most stable conformations of products. nih.gov For example, DFT calculations can elucidate the energy barriers of different reaction pathways, guiding chemists toward the optimal conditions to achieve a desired outcome. acs.orgnih.gov
This predictive power accelerates the discovery process. By computationally screening potential catalysts or reaction conditions before they are tested in the lab, researchers can save significant time and resources. laxai.com The integration of machine learning and artificial intelligence with these computational models represents a further step, potentially leading to the rapid design of novel synthetic routes and the discovery of new molecules with desired properties based on the this compound scaffold. laxai.comnumberanalytics.com
Table of Mentioned Chemical Compounds
Data-Driven Optimization of Reaction Parameters
The synthesis of highly substituted pyridines like this compound often involves a complex interplay of various reaction parameters, including temperature, pressure, catalyst loading, and solvent choice. Traditional optimization methods, which typically involve varying one factor at a time, are often time-consuming and may not identify the true optimal conditions due to the intricate relationships between variables. mdpi.com
Data-driven approaches, leveraging machine learning (ML) algorithms, offer a more efficient and comprehensive strategy for optimizing reaction conditions. numberanalytics.comnih.gov By creating a dataset from a series of initial experiments, ML models can be trained to predict reaction outcomes, such as yield and selectivity, based on the input parameters. mdpi.com These models can then be used to identify the optimal set of conditions with a significantly reduced number of experiments. wisdomlib.org
For the synthesis of this compound, a data-driven optimization workflow could be implemented as follows:
| Step | Description |
| 1. Experimental Design | A design of experiments (DoE) approach would be used to define an initial set of experiments covering a wide range of reaction parameters. |
| 2. High-Throughput Experimentation (HTE) | The designed experiments would be performed using HTE platforms to rapidly generate a substantial amount of data. mdpi.com |
| 3. Data Analysis and Model Training | The experimental data would be used to train an ML model, such as a Gaussian process regression or a neural network, to learn the relationship between reaction parameters and outcomes. |
| 4. In Silico Optimization | The trained model would then be used to perform in silico optimization to predict the reaction conditions that would maximize the yield of this compound. |
| 5. Experimental Validation | The predicted optimal conditions would be validated experimentally to confirm the model's accuracy. |
This data-driven approach not only accelerates the optimization process but can also uncover non-obvious interactions between reaction parameters, leading to improved synthetic efficiency. wisdomlib.org
Predictive Modeling for New Reactivity Patterns
Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the reactivity of organic molecules. nih.gov For this compound, predictive modeling can be employed to explore its potential in novel chemical transformations and to design new derivatives with desired properties.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of the molecule. These calculations can provide insights into:
Reaction Mechanisms: Elucidating the step-by-step pathway of known reactions to understand how to control selectivity and minimize byproducts.
Site Selectivity: Predicting the most likely position for electrophilic or nucleophilic attack on the pyridine ring, which is influenced by the fluorine and methoxy substituents.
Spectroscopic Properties: Simulating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds.
Machine learning models can be trained on large datasets of known reactions to predict the outcome of new, untested reactions. nih.gov For this compound, this could involve:
Predicting Reaction Success: A classification model could predict whether a proposed reaction is likely to be successful based on the reactants, reagents, and conditions.
Predicting Reaction Yield: A regression model could estimate the expected yield of a reaction, allowing for the prioritization of more promising synthetic routes. researchgate.net
Discovering New Reactions: By analyzing vast amounts of chemical data, ML models may identify novel and unexpected reactivity patterns for this class of compounds.
The integration of these predictive models into the research workflow can significantly reduce the amount of trial-and-error experimentation required, accelerating the discovery of new applications for this compound and its analogues.
Addressing Challenges in Synthetic Scalability and Efficiency
While laboratory-scale synthesis provides the initial access to a compound, the transition to larger-scale production presents a unique set of challenges. For this compound, addressing these challenges is crucial for its potential use in industrial applications, such as pharmaceuticals and materials science.
Process Intensification through Flow Chemistry
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for process intensification. thieme.de This technology is particularly well-suited for the synthesis of substituted pyridines and can address many of the challenges associated with scaling up batch processes. ucla.edu
Key Advantages of Flow Chemistry:
| Advantage | Description |
| Enhanced Heat and Mass Transfer | The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to improved reaction rates and selectivity. |
| Improved Safety | The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. This is particularly relevant for fluorination reactions, which can sometimes be energetic. |
| Increased Reproducibility and Scalability | Flow processes are often more reproducible than batch reactions. Scaling up is achieved by running the system for a longer duration or by using multiple reactors in parallel, rather than increasing the size of the reactor. |
| Automation and Integration | Flow systems can be readily automated and integrated with online analysis and purification steps, enabling a continuous and streamlined manufacturing process. ucla.edu |
A potential flow synthesis of this compound could involve pumping the starting materials and reagents through a heated reactor coil containing a packed bed of a solid-supported catalyst. The product stream could then be passed through an in-line purification module to afford the pure compound. Superheated solvents can also be employed in flow chemistry to accelerate reaction rates, potentially eliminating the need for a catalyst. nih.gov
Minimizing Byproduct Formation and Improving Atom Economy
The principles of green chemistry are increasingly important in modern synthetic chemistry, with a focus on minimizing waste and maximizing efficiency. nih.gov Atom economy and the E-factor are key metrics used to evaluate the "greenness" of a chemical process. nih.gov
Atom Economy is a theoretical measure of the percentage of atoms from the starting materials that are incorporated into the desired product. primescholars.com
E-Factor (Environmental Factor) is the ratio of the mass of waste produced to the mass of the desired product. researchgate.net
For the synthesis of this compound, research should focus on developing synthetic routes that:
Utilize Catalytic Reagents: Employing catalysts instead of stoichiometric reagents significantly improves atom economy by reducing the amount of waste generated. For instance, using a catalytic amount of acid or base for esterification is preferable to using a full equivalent.
Favor Addition and Cyclization Reactions: Reactions such as additions and cycloadditions are inherently more atom-economical as they incorporate all or most of the atoms from the starting materials into the product. nih.gov
Select Solvents with Low Environmental Impact: Choosing greener solvents or, where possible, performing reactions under solvent-free conditions can significantly reduce the environmental footprint of the synthesis.
By focusing on these principles, the synthesis of this compound can be made more sustainable and economically viable for large-scale production.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 2-fluoro-6-methoxynicotinate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For fluorinated nicotinate derivatives, analogous protocols for ethyl 6-(2-fluorophenyl)nicotinate suggest using palladium catalysts for cross-coupling reactions . Purification via column chromatography (gradient elution) or preparative HPLC (reverse-phase C18 columns) can isolate the target compound from byproducts. Monitoring reaction progress with TLC or LC-MS ensures intermediate stability, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H/¹³C NMR identifies methoxy and ester functionalities. Chemical shifts for aromatic protons in similar compounds (e.g., 6-fluoronicotinate derivatives) typically appear at δ 7.5–8.5 ppm .
- IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700–1750 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups. Computational IR (DFT) can corroborate experimental spectra .
- Chromatography : HPLC with UV detection (λ ~260 nm for aromatic systems) assesses purity. GC-MS or LC-MS detects volatile byproducts or degradation products .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on ethyl lactate used B3LYP/6-311++G** to analyze intramolecular hydrogen bonding and solvent dielectric effects . Molecular dynamics simulations (e.g., OPLS-AA force field) model solvation behavior, free volume, and diffusion coefficients, which correlate with experimental PVT (pressure-volume-temperature) data . Solvent polarity (ε) impacts dihedral angles and hydrogen-bonding networks, as shown in ethyl lactate’s conformational studies .
Q. What experimental and statistical approaches resolve contradictions in thermodynamic data (e.g., solubility, stability) for this compound?
- Methodological Answer :
- Systematic Error Analysis : Replicate measurements under controlled conditions (e.g., temperature ±0.1°C, humidity <5%) to identify instrumental variability. For solubility discrepancies, use gravimetric analysis alongside UV-Vis calibration curves .
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from multiple studies. Assess heterogeneity sources (e.g., solvent purity, crystallization methods) and use random-effects models to quantify uncertainty .
- Confounding Variables : Evaluate impurities (e.g., residual catalysts) via ICP-MS or side-reaction profiling. For stability studies, track degradation kinetics under accelerated conditions (40°C/75% RH) with Arrhenius modeling .
Data Presentation and Reproducibility
Q. How should researchers structure experimental protocols to ensure reproducibility of this compound studies?
- Methodological Answer :
- Detailed Synthesis Reports : Specify reagent grades (e.g., ≥99% purity), solvent drying methods (e.g., molecular sieves), and inert atmosphere protocols (N₂/Ar) .
- Data Tables : Include raw and processed data (e.g., NMR integration values, HPLC retention times). Example format:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 82–83°C | Differential Scanning Calorimetry |
| LogP (octanol/water) | 2.1 ± 0.2 | Shake-flask method |
- Open Data Practices : Deposit spectra in repositories (e.g., Zenodo) and share computational input files (e.g., Gaussian .gjf) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., stoichiometry, mixing rate). For example, a 2³ factorial design can test temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent (THF vs. DMF) .
- Quality Control (QC) : Establish acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) and validate methods per ICH guidelines .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-certified goggles. Use NIOSH-approved respirators (N95 or higher) if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods with ≥100 fpm face velocity. For large-scale synthesis, employ closed-system reactors to minimize exposure .
- Waste Management : Neutralize acidic/basic waste streams before disposal. Consult EPA guidelines for halogenated organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
